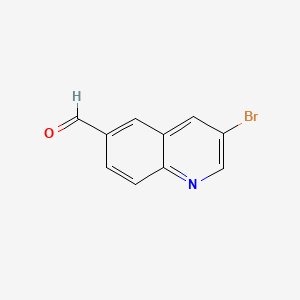

3-Bromoquinoline-6-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromoquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO . It is a solid substance and is used in laboratory chemicals .

Synthesis Analysis

The synthesis of quinoline compounds, such as 3-Bromoquinoline-6-carbaldehyde, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of 3-Bromoquinoline-6-carbaldehyde consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 236.07 .Chemical Reactions Analysis

Quinoline compounds, including 3-Bromoquinoline-6-carbaldehyde, are known for their versatile applications in the fields of industrial and synthetic organic chemistry . They are often used as scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .Physical And Chemical Properties Analysis

3-Bromoquinoline-6-carbaldehyde is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications

Medicinal Chemistry: Drug Synthesis and Development

3-Bromoquinoline-6-carbaldehyde serves as a key intermediate in the synthesis of various pharmacologically active quinoline derivatives. Its bromo and aldehyde functional groups allow for further functionalization, leading to the development of new drugs with potential therapeutic applications . The compound’s role in medicinal chemistry is pivotal, as it provides a scaffold for creating molecules with anti-inflammatory, antibacterial, and antiviral properties.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

In synthetic organic chemistry, 3-Bromoquinoline-6-carbaldehyde is utilized to construct complex heterocyclic systems . It is particularly valuable in the synthesis of fused ring structures, which are common motifs in natural products and synthetic pharmaceuticals. The compound’s reactivity enables chemists to design and synthesize novel organic molecules with diverse biological activities.

Materials Science: Functional Materials and Sensors

The incorporation of 3-Bromoquinoline-6-carbaldehyde into materials science has led to the development of functional materials with specific electronic and photonic properties . Its molecular structure can be tailored to create sensors and other devices that respond to environmental stimuli, making it an important component in the field of smart materials.

Environmental Science: Analytical Methods for Pollutant Detection

Researchers have explored the use of 3-Bromoquinoline-6-carbaldehyde in environmental science, particularly in the development of analytical methods for detecting pollutants . Its chemical properties allow it to interact with various environmental contaminants, facilitating their identification and quantification in complex matrices.

Biochemistry: Probes and Fluorescent Markers

In biochemistry, 3-Bromoquinoline-6-carbaldehyde is employed to create probes and fluorescent markers for studying biological processes . The compound’s ability to be modified into fluorescent tags enables researchers to visualize and track molecules within living cells, providing insights into cellular functions and mechanisms.

Pharmacology: ADMET Studies and Drug-Likeness

The compound’s role in pharmacology extends to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, where it is used to assess the drug-likeness of new chemical entities . Its structural features contribute to understanding the pharmacokinetic and pharmacodynamic profiles of potential drug candidates, aiding in the prediction of their behavior in the human body.

Safety and Hazards

The safety information for 3-Bromoquinoline-6-carbaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Quinoline derivatives, to which this compound belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, depending on the functional groups present in the molecule . The bromine atom in 3-Bromoquinoline-6-carbaldehyde could potentially enhance its reactivity, allowing it to form covalent bonds with target molecules.

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, influencing cellular processes such as signal transduction, protein synthesis, and cell cycle regulation .

Result of Action

Given its structural similarity to other quinoline derivatives, it may exhibit similar biological and pharmaceutical activities .

Action Environment

The action, efficacy, and stability of 3-Bromoquinoline-6-carbaldehyde can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound exerts its effects .

properties

IUPAC Name |

3-bromoquinoline-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMWGLGWAYESOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860757-84-2 |

Source

|

| Record name | 3-bromo-quinoline-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Difluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2743913.png)

![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743917.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/no-structure.png)